3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Overview
Description
The compound "3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone" is a novel chemical entity within the class of synthetic antimicrobial agents known as oxazolidinones. These compounds are distinguished by their unique mechanism of protein synthesis inhibition, showcasing bacteriostatic activity against a variety of important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Oxazolidinones, including Linezolid, the most clinically developed member, present promising pharmacokinetic and toxicity profiles, with near-complete oral bioavailability, making them significant in the treatment of serious infections due to resistant gram-positive organisms (Diekema & Jones, 2012).
Synthesis Analysis
The synthesis of oxazolidinone derivatives, including our compound of interest, involves strategic chemical reactions aimed at enhancing their antimicrobial potency. These derivatives inhibit protein synthesis by acting on the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This unique action mechanism suggests that further modification of the oxazolidinone nucleus could yield agents with even greater potency and novel spectra of activity (Jiang, Liu, & Gao, 2020).
Molecular Structure Analysis
Oxazolidinones' molecular structure, including the 3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone, plays a crucial role in their antibacterial activity. The presence of the oxazolidinone ring and specific substituents like the 4-fluorophenyl group contributes to their effectiveness against a broad range of multidrug-resistant Gram-positive pathogens. The structural configuration directly influences their mechanism of action, specifically their ability to bind to the bacterial ribosome (Poce, Zappia, Porretta, Botta, & Biava, 2008).
Chemical Reactions and Properties
The oxazolidinone class, including our specific compound, exhibits a range of chemical reactions and properties that are critical for their antimicrobial action. Their chemical stability and reactions, such as the formation of hybrids with other antibacterial pharmacophores, contribute to their ability to interact with multiple targets or to counterbalance known side effects associated with each pharmacophore. These properties are essential for the development of novel anti-MRSA agents (Jiang, Liu, & Gao, 2020).
Physical Properties Analysis
The physical properties of oxazolidinones, such as solubility, melting point, and crystalline structure, significantly influence their pharmacokinetic profile and, consequently, their clinical efficacy. These properties affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for achieving optimal therapeutic levels in the treatment of resistant infections.
Chemical Properties Analysis
Oxazolidinones' chemical properties, including acidity, basicity, and reactivity towards other chemical entities, play a pivotal role in their biological activity and safety profile. The chemical stability and potential for interaction with other pharmaceuticals are important considerations for their use in clinical settings, ensuring that they provide a safe and effective treatment option for infections caused by resistant bacteria.
For a comprehensive understanding and further reading on the synthesis, molecular structure, chemical reactions, physical, and chemical properties of oxazolidinones, including "3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone", the following references are recommended:
Scientific Research Applications
Efforts to discover new oxazolidinone-based antibacterial agents have led to a considerable number of derivatives under study, showing promise for reaching the market. This includes the exploration of oxazolidinone derivatives for improved biological profiles, aiming to provide alternatives to existing treatments (Poce et al., 2008).
Research on oxazolidinone-containing hybrids, especially for combating MRSA, highlights the urgent need for novel anti-MRSA agents. These hybrids are designed to inhibit protein synthesis by acting on the bacterial ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. However, resistance to oxazolidinones, including linezolid, has emerged, emphasizing the necessity for continued innovation in this field (Jiang, Liu, & Gao, 2020).
Moreover, fluorescent chemosensors based on related chemical structures, such as 4-methyl-2,6-diformylphenol, have shown high selectivity and sensitivity in detecting various analytes, underscoring the versatile applications of oxazolidinone-related compounds beyond their antimicrobial properties (Roy, 2021).
Safety and Hazards
properties
IUPAC Name |
3-[5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZNWOHQJYCEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477774 | |
Record name | 3-[5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
CAS RN |
439080-96-3 | |
Record name | 3-[5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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